N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridyl Group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the quinoline core.
Attachment of the 3,4-Dimethoxybenzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is unique due to the presence of the 3,4-dimethoxybenzyl and 4-pyridyl groups, which can impart specific biological activities and chemical properties not found in simpler quinoline derivatives.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-22-8-7-16(13-23(22)30-2)15-26-24(28)19-14-21(17-9-11-25-12-10-17)27-20-6-4-3-5-18(19)20/h3-14H,15H2,1-2H3,(H,26,28) |
InChI Key |
OOLWSZWNLAJSBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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